molecular formula C10H20N2O4S B2543273 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid CAS No. 1405188-21-7

1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2543273
CAS No.: 1405188-21-7
M. Wt: 264.34
InChI Key: ZKTUSAPUUVNSCZ-UHFFFAOYSA-N
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Description

1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₂₀N₂O₄S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a sulfamoyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrrolidine derivative with a suitable sulfonyl chloride, such as butyl(methyl)sulfonyl chloride, in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrrolidine derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions (e.g., temperature, solvent).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used in studies to understand the biological activity of sulfamoyl-containing compounds and their interactions with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

    1-[Butyl(methyl)sulfamoyl]pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    1-[Butyl(methyl)sulfamoyl]pyrrolidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness: 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 3-position of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of both the sulfamoyl and carboxylic acid groups provides a unique combination of functional groups that can interact with biological targets in distinct ways.

Biological Activity

1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a butyl group and a sulfamoyl moiety. This unique structure is thought to contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.

The biological activity of this compound primarily revolves around its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various conditions. For instance, it has shown promise in inhibiting certain aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria .
  • Receptor Binding : The sulfamoyl group may facilitate binding to specific receptors, modulating their activity. This interaction could be significant in developing treatments for diseases that involve dysregulated receptor activity .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain strains of bacteria. It has been evaluated for its effectiveness against pathogens like Staphylococcus aureus, showing potential as an antimicrobial agent .
  • Antiviral Activity : There are indications that the compound may also exhibit antiviral properties. Research into related compounds has shown that modifications in the pyrrolidine structure can enhance antiviral efficacy against viruses such as influenza and herpes simplex virus .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds and derivatives:

  • Antimicrobial Activity : A study reported that derivatives of pyrrolidine compounds exhibited significant inhibitory effects on bacterial growth, suggesting that structural modifications could enhance their antimicrobial properties .
  • Enzyme Inhibition Studies : In vitro tests demonstrated that certain derivatives of this compound inhibited the activity of aminoacyl-tRNA synthetases by over 70% at concentrations as low as 100 μM, indicating strong potential as therapeutic agents .
  • Therapeutic Applications : Ongoing research is exploring the use of this compound in treating infections caused by resistant bacterial strains, highlighting its relevance in the context of increasing antibiotic resistance .

Comparative Analysis

A comparison with similar compounds reveals the unique position of this compound within the broader category of pyrrolidine derivatives:

Compound NameBiological ActivityIC50 (μM)Notes
A-87380Neuraminidase inhibitor50β-amino acid derivative with antiviral properties .
A-192558Antiviral agent<50Enhanced activity against influenza virus strains .
This compoundAntibacterial, antiviralTBDPotential for enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-[butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-3-4-6-11(2)17(15,16)12-7-5-9(8-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUSAPUUVNSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)N1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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